molecular formula C19H14FN3O B5415869 2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide

Cat. No.: B5415869
M. Wt: 319.3 g/mol
InChI Key: IIVPWKDDEYKGAG-ZROIWOOFSA-N
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Description

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-7-5-13(6-8-16)14(10-21)9-15-11-23(12-19(22)24)18-4-2-1-3-17(15)18/h1-9,11H,12H2,(H2,22,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVPWKDDEYKGAG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the indole core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the cyano and fluorophenyl groups: The cyano and fluorophenyl groups can be introduced through a series of reactions, including nitration, reduction, and halogenation.

    Formation of the ethenyl linkage: The ethenyl linkage can be formed through a Wittig reaction or a Heck coupling reaction.

    Acetylation: The final step involves the acetylation of the indole core to form the acetamide derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole core.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide can be compared with other similar compounds, such as:

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